Tosufloxacin - 108138-46-1

Tosufloxacin

Catalog Number: EVT-1165691
CAS Number: 108138-46-1
Molecular Formula: C19H15F3N4O3
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tosufloxacin (A-61827 tosylate or T-3262) is a synthetic chemotherapeutic agent belonging to the class of fluoroquinolones, specifically a naphthyridine derivative. [, , ] It was developed by Toyama Chemical Co., Ltd. and has been approved for use in Japan since 1990. [, ] Tosufloxacin is primarily studied for its broad-spectrum antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including anaerobic bacteria. [, , ] Its potent activity, particularly against Staphylococcus aureus, has made it a subject of interest in scientific research investigating new treatments for bacterial infections. [, ]

Future Directions
  • Exploring its Anti-Persister Activity: Further research is warranted to elucidate the precise molecular mechanisms underlying Tosufloxacin's potent activity against bacterial persisters. [] Understanding how the 2,4-difluorophenyl group at the N-1 position contributes to this activity is crucial for developing more effective treatment strategies for persistent infections. [] Investigating its interaction with specific bacterial targets and pathways involved in persister formation could lead to breakthroughs in combating antibiotic tolerance.
  • Developing Novel Drug Delivery Systems: The development of novel drug delivery systems, such as those incorporating cyclodextrins, to overcome the low water solubility of Tosufloxacin could expand its potential applications, particularly for intravenous administration. [] Overcoming this limitation could pave the way for its use in treating more severe infections and exploring new therapeutic avenues.
  • Expanding its Application in Biofilm Eradication: Investigating Tosufloxacin's efficacy in eradicating biofilms formed by various bacterial species, particularly those implicated in chronic infections, holds promise. [] Tosufloxacin's ability to destroy biofilms could have significant implications for treating infections associated with medical devices, chronic wounds, and other biofilm-related diseases.
Classification and Source

Tosufloxacin belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is specifically designed to combat Gram-negative and some Gram-positive bacterial infections. The compound is derived from the naphthyridine structure and incorporates a 2,4-difluorophenyl group at the N-1 position, which enhances its antimicrobial potency compared to other quinolones .

Synthesis Analysis

The synthesis of tosufloxacin typically involves several steps that utilize specific intermediates. A prominent method for synthesizing tosufloxacin tosylate monohydrate involves the following key steps:

  1. Preparation of Key Intermediate: The synthesis begins with the formation of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. This intermediate is crucial for the subsequent reaction.
  2. Reaction Conditions: The intermediate is reacted with p-toluenesulfonic acid monohydrate in a mixed solvent comprising an organic solvent (such as acetone or ethanol) and water. The reaction is typically conducted at temperatures ranging from 65 to 70 °C for about 6 hours .
  3. Purification: After monitoring the reaction via high-performance liquid chromatography to ensure that residual raw materials are minimal (≤0.5%), activated carbon is added to remove impurities. The mixture is then filtered while hot, cooled, and crystallized to yield tosufloxacin tosylate monohydrate with high purity (over 99%) and yield (approximately 90%) .
Molecular Structure Analysis

The molecular structure of tosufloxacin can be represented by its chemical formula C19H19F2N3O3C_{19}H_{19}F_{2}N_{3}O_{3}. The compound features a naphthyridine core with various substituents that contribute to its biological activity. Key structural characteristics include:

  • Fluorine Atoms: Two fluorine atoms located at the 2 and 4 positions of the phenyl ring enhance lipophilicity and antibacterial activity.
  • Pyrrolidine Ring: The presence of a pyrrolidine moiety contributes to the compound's ability to penetrate bacterial cell membranes effectively.
  • Functional Groups: The carboxylic acid group plays a role in the compound's solubility and interaction with bacterial enzymes .
Chemical Reactions Analysis

Tosufloxacin undergoes various chemical reactions during its synthesis and application:

  1. Formation of Tosylate: The primary reaction involves the conversion of the naphthyridine intermediate into tosufloxacin tosylate through acid-base reactions with p-toluenesulfonic acid.
  2. Hydrolysis: In biological systems, tosufloxacin can undergo hydrolysis, leading to the release of active metabolites that exert antibacterial effects.
  3. Interaction with Bacterial Enzymes: Tosufloxacin inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription .
Mechanism of Action

Tosufloxacin exerts its antibacterial effects primarily through:

  • Inhibition of DNA Gyrase: The drug binds to DNA gyrase, disrupting DNA replication by preventing supercoiling necessary for DNA unwinding.
  • Inhibition of Topoisomerase IV: It also targets topoisomerase IV, which is essential for separating replicated DNA strands during cell division.

These actions lead to bacterial cell death due to interference with critical processes required for bacterial growth and replication .

Physical and Chemical Properties Analysis

Tosufloxacin exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in water but can be enhanced through complexation with cyclodextrins .
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data varies based on formulation but generally falls within expected ranges for fluoroquinolones.

These properties are crucial for determining appropriate formulations for therapeutic use .

Applications

Tosufloxacin has several significant applications:

  1. Veterinary Medicine: It is predominantly used in veterinary settings to treat respiratory infections in poultry and other livestock due to its broad-spectrum efficacy against various pathogens.
  2. Research Applications: Studies have explored its potential use against persistent bacterial infections, particularly those caused by Staphylococcus aureus persisters .
  3. Pharmaceutical Development: Ongoing research aims to enhance its solubility and bioavailability through novel formulations such as inclusion complexes with cyclodextrins .
Introduction to Tosufloxacin: Discovery and Development

Historical Context and Classification Within Fluoroquinolones

Tosufloxacin emerged during a period of intensive fluoroquinolone development in the late 20th century, originating from Japanese pharmaceutical research in the 1980s. This period followed the landmark introduction of Norfloxacin (1978) and Ciprofloxacin (circa 1987), which established the therapeutic potential of fluorinated quinolones. Tosufloxacin was developed as part of the third generation of fluoroquinolones, characterized by enhanced activity against Gram-positive bacteria and atypical pathogens while maintaining potent Gram-negative coverage. It received approval in Japan in 1990 and was subsequently adopted in several Asian markets, though it did not achieve widespread global adoption like contemporary agents such as Levofloxacin or Sparfloxacin [5] [9].

The classification of Tosufloxacin places it firmly within the expanded-spectrum fluoroquinolones (third generation), distinguished from earlier generations by key structural modifications. First-generation agents like Nalidixic Acid (1962) provided limited Gram-negative coverage primarily for urinary tract infections. Second-generation compounds, exemplified by Ciprofloxacin, introduced a C-6 fluorine atom and C-7 piperazine ring, broadening activity to include Pseudomonas aeruginosa and some Gram-positive organisms. Tosufloxacin shares the core bicyclic quinolone structure but incorporates specific innovations at the N-1 and C-7 positions that confer its extended spectrum against respiratory pathogens and intracellular bacteria [6] [9].

Table 1: Generational Classification of Selected Fluoroquinolones

GenerationRepresentative AgentsPrimary Antimicrobial Advances
FirstNalidixic Acid, Oxolinic AcidGram-negative bacilli (urinary tract)
SecondCiprofloxacin, OfloxacinPseudomonas aeruginosa, enhanced Gram-negative coverage
ThirdTosufloxacin, Levofloxacin, SparfloxacinImproved Gram-positive (especially Streptococcus pneumoniae) and atypical pathogen coverage
FourthMoxifloxacin, GemifloxacinAdditional anaerobic activity, maintained broad spectrum

Key Structural Innovations Over Previous Generations

Tosufloxacin (7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) exhibits three critical structural innovations that differentiate it from earlier fluoroquinolones and enhance its antibacterial profile:

  • N-1 Substitution with 2,4-Difluorophenyl Group: Unlike the cyclopropyl group found in Ciprofloxacin or the ethyl group in Norfloxacin, Tosufloxacin features a bulky 2,4-difluorophenyl moiety at the N-1 position. This modification significantly increases DNA gyrase binding affinity and improves penetration through bacterial cell membranes, particularly in Gram-positive organisms. The electron-withdrawing fluorine atoms enhance intermolecular interactions with the enzyme-DNA complex [1] [8] [9].

  • C-7 Aminopyrrolidine Moiety: Replacing the piperazine ring common in second-generation agents (e.g., Ciprofloxacin) with a 3-aminopyrrolidine group markedly enhances activity against Gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae. The pyrrolidine ring's constrained conformation improves membrane permeability and reduces susceptibility to efflux mechanisms. The primary amine at the 3-position facilitates zwitterion formation with the C-3 carboxylate, enhancing solubility and tissue penetration [6] [9].

  • Naphthyridine Core Structure: Unlike the quinolone nucleus of Ciprofloxacin, Tosufloxacin possesses a 1,8-naphthyridine core with a nitrogen atom at position 8. This structure increases planarity and strengthens π-stacking interactions with DNA bases in the topoisomerase-DNA complex, contributing to greater inhibitory potency. The electron-deficient nitrogen enhances hydrogen bonding with target enzymes, reducing the minimum inhibitory concentration against key pathogens [8] [9].

These structural innovations collectively position Tosufloxacin as a potent dual-targeting inhibitor of both DNA gyrase (primary target in Gram-negative bacteria) and topoisomerase IV (primary target in Gram-positive bacteria). The balanced inhibition of these two type II topoisomerase enzymes explains its broad-spectrum activity and reduced propensity for rapid resistance development compared to earlier fluoroquinolones with predominant single-enzyme targeting [2] [6].

Properties

CAS Number

108138-46-1

Product Name

Tosufloxacin

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C19H15F3N4O3

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N

SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Synonyms

7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.